molecular formula C18H25ClN2O B14080612 R 22,700 [AS Hydrochloride]

R 22,700 [AS Hydrochloride]

Cat. No.: B14080612
M. Wt: 320.9 g/mol
InChI Key: ICLIXBRUSBYXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrochloride salts are widely used in pharmaceuticals to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs) and related compounds. These salts form when a basic drug molecule reacts with hydrochloric acid, yielding a crystalline structure suitable for formulation. The compound referenced here, hypothetically termed "R 22,700 [AS Hydrochloride]," is presumed to be a hydrochloride derivative based on nomenclature conventions. While the exact identity of "R 22,700" remains ambiguous in the provided evidence, several structurally and functionally similar hydrochloride compounds are documented in pharmaceutical research and quality control. These include impurities, reference standards, and intermediates critical for drug development and regulatory compliance .

Properties

Molecular Formula

C18H25ClN2O

Molecular Weight

320.9 g/mol

IUPAC Name

3-(2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-1-yl)-N-(2-chloro-6-methylphenyl)propanamide

InChI

InChI=1S/C18H25ClN2O/c1-13-5-2-8-15(19)18(13)20-17(22)10-12-21-11-4-7-14-6-3-9-16(14)21/h2,5,8,14,16H,3-4,6-7,9-12H2,1H3,(H,20,22)

InChI Key

ICLIXBRUSBYXEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CCN2CCCC3C2CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R 22,700 [AS Hydrochloride] typically involves a multi-step process. The initial step often includes the reaction of a primary amine with a suitable halogenated compound under controlled conditions. This is followed by a series of purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of R 22,700 [AS Hydrochloride] is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

R 22,700 [AS Hydrochloride] undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

    Substitution: Nucleophiles such as hydroxide ions or amines are used, usually in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

R 22,700 [AS Hydrochloride] has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

    Medicine: It has potential therapeutic applications, including as an active ingredient in pharmaceuticals.

    Industry: R 22,700 [AS Hydrochloride] is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which R 22,700 [AS Hydrochloride] exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical outcome.

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Compounds

The following table and analysis compare key hydrochloride compounds identified in the evidence, focusing on molecular properties, applications, and regulatory relevance.

Table 1: Comparative Analysis of Hydrochloride Compounds

Compound Name CAS No. Molecular Formula Molecular Weight Primary Application Evidence ID
Anagrelide Related Compound A Hydrochloride 2512201-53-3 C₁₁H₁₄Cl₂N₂O₂·HCl 277.1 (free base) Impurity standard for Anagrelide ANDA and QC
Trazodone N-Oxide Hydrochloride (Imp. A) 55290-66-9 C₂₂H₂₄ClN₅O₂·HCl 442.37 Pharmaceutical impurity reference standard
Methylphenidate Related Compound A 19395-40-5 C₁₃H₁₇NO₂·HCl 255.74 Analytical reference material (Ritalinic acid metabolite)
Dorzolamide Related Compound A Hydrochloride Not specified C₁₀H₁₆N₂O₄S₃·HCl 360.90 USP-certified impurity standard for Dorzolamide
AP-238 Hydrochloride Not specified Not provided 322.9 Research and forensic analytical standard (structurally related to analgesics)
R1487 Hydrochloride 449808-64-4 C₁₉H₁₉ClF₂N₄O₃ 424.83 p38 MAPK inhibitor; autophagy studies
LY 272015 Hydrochloride 172895-15-7 C₂₁H₂₄N₂O₂·HCl 393.89 Not specified (complex indole derivative)
DOI Hydrochloride [(R)-isomer] 82864-02-6 C₁₁H₁₆INO₂·HCl 402.62 Research reagent (serotonergic activity studies)
RS 67506 Hydrochloride 168986-61-6 C₁₈H₂₉Cl₂N₃O₄S 454.41 Drug impurity control; biological research

Key Research Findings and Distinctions

Anagrelide Related Compound A Hydrochloride

  • Role : Critical for monitoring impurities during Anagrelide production. Its structural similarity to the parent drug necessitates rigorous chromatographic validation .
  • Regulatory Compliance : Meets ICH guidelines for impurity profiling in ANDA submissions.

Trazodone N-Oxide Hydrochloride

  • Structural Feature : Contains a piperazine N-oxide moiety, distinguishing it from Trazodone HCl.
  • Analytical Use : Employed in HPLC method development to quantify oxidative degradation products .

Methylphenidate Related Compound A (Ritalinic Acid HCl)

  • Metabolite Relevance : Represents the primary hydrolytic metabolite of Methylphenidate, requiring quantification in pharmacokinetic studies .

AP-238 Hydrochloride Forensic Significance: Used to identify novel opioid analogs in seized materials due to its structural resemblance to Schedule I substances .

DOI Hydrochloride

  • Pharmacological Target : Acts as a selective 5-HT₂A/2C receptor agonist, widely used in neuropsychiatric research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.